N-(2,3-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N-(2,3-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Glycinamide Backbone: This involves the reaction of glycine with appropriate reagents to form the glycinamide structure.
Introduction of the Dimethylphenyl Group: This step involves the reaction of the glycinamide intermediate with 2,3-dimethylphenyl reagents under specific conditions.
Addition of the Fluorophenyl Group: The 4-fluorophenyl group is introduced through a substitution reaction, often using fluorinated reagents.
Incorporation of the Methylsulfonyl Group: This final step involves the reaction of the intermediate compound with methylsulfonyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated reagents and catalysts like palladium are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
N-(2,3-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through various pathways, including signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- N-(2,3-dimethylphenyl)-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide
Uniqueness
N-(2,3-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-12-5-4-6-16(13(12)2)19-17(21)11-20(24(3,22)23)15-9-7-14(18)8-10-15/h4-10H,11H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHATOAPUHOAHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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